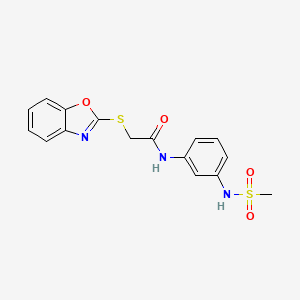

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide

Description

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[3-(methanesulfonamido)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S2/c1-25(21,22)19-12-6-4-5-11(9-12)17-15(20)10-24-16-18-13-7-2-3-8-14(13)23-16/h2-9,19H,10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTWHVAXSCLSGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide is a derivative of benzoxazole known for its diverse biological activities. This article reviews the biological properties, synthesis, and potential applications of this compound, drawing from various research studies.

Chemical Structure and Properties

The chemical structure of the compound features a benzoxazole ring, a sulfenyl group, and a methanesulfonamide moiety. This unique combination contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including the target compound, exhibit significant antimicrobial properties. For instance, studies have shown that related benzoxazole derivatives can inhibit the quorum sensing (QS) mechanisms in Pseudomonas aeruginosa, leading to reduced biofilm formation and virulence factors . The specific compound may also possess similar QS inhibitory effects due to its structural similarities with other effective QS inhibitors.

Anti-inflammatory Effects

The anti-inflammatory potential of benzoxazole derivatives has been documented extensively. For example, several studies have demonstrated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The target compound's ability to interact with COX enzymes could suggest potential utility as an anti-inflammatory agent .

Analgesic Properties

In vivo studies have indicated that some benzoxazole derivatives exhibit analgesic effects comparable to established analgesics like celecoxib and indomethacin. The mechanism of action for these compounds often involves inhibition of inflammatory pathways, which could be relevant for the target compound as well .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the benzoxazole ring followed by the introduction of the sulfenyl and methanesulfonamide groups through nucleophilic substitution reactions.

Synthetic Pathway Overview

- Formation of Benzoxazole : The benzoxazole core can be synthesized from ortho-aminophenols and carboxylic acids or their derivatives.

- Sulfanylation : Introducing the sulfanyl group can be achieved using thiol reagents under acidic or basic conditions.

- Methanesulfonamide Introduction : This step often involves reacting a suitable amine with methanesulfonyl chloride.

Case Studies

Scientific Research Applications

Synthesis of Benzoxazole Derivatives

The synthesis of benzoxazole derivatives typically involves reactions between 2-aminophenol and various electrophiles. Recent advancements have introduced novel catalytic systems that enhance the efficiency and yield of these reactions. For instance, the use of magnetic solid acid nanocatalysts has shown promising results in synthesizing benzoxazole derivatives with yields ranging from 79% to 89% under mild conditions .

Table 1: Synthetic Methods for Benzoxazole Derivatives

| Methodology | Yield (%) | Conditions |

|---|---|---|

| Magnetic Solid Acid Catalyst | 79-89 | Reflux in water |

| Hydrothermal Reaction | High | Solvent-free |

| Traditional Reflux | Moderate | In organic solvents |

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of benzoxazole derivatives, including the compound . Studies indicate that compounds containing the benzoxazole moiety exhibit significant antibacterial and antifungal activities. For example, derivatives synthesized from 2-aminobenzoxazole have been evaluated for their ability to inhibit bacterial growth, showing promising results against various pathogens .

Anticancer Activity

Benzoxazole derivatives are also being explored for their anticancer properties. A study conducted on related compounds demonstrated that certain benzoxazole analogs exhibit cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound discussed in this article is hypothesized to possess similar activities due to its structural features .

Table 2: Biological Evaluation of Benzoxazole Derivatives

| Activity Type | Target Organisms/Cell Lines | Results |

|---|---|---|

| Antimicrobial | Various bacterial strains | Significant inhibition observed |

| Antifungal | Fungal pathogens | Effective against multiple strains |

| Anticancer | Cancer cell lines (e.g., HeLa) | Induced apoptosis and reduced viability |

Computational Studies

Recent computational docking studies have been employed to predict the binding affinity of benzoxazole derivatives to specific biological targets. These studies suggest that modifications to the benzoxazole core can enhance interactions with target proteins involved in disease pathways, providing a rational basis for further development as therapeutic agents .

Antimalarial Activity

A series of benzoxazole derivatives were synthesized and tested for antimalarial activity, with one compound demonstrating significant potency against Plasmodium falciparum. The results indicate that structural modifications can lead to improved efficacy against malaria parasites .

Antiprotozoal Agents

In silico studies followed by biological evaluations have identified novel benzoxazole derivatives as potential antiprotozoal agents. The compounds exhibited activity against Leishmania and Trypanosoma species, showcasing their potential in treating protozoan infections .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis of key analogs based on substituent variations and reported

*Calculated based on for a structurally similar benzoxazol derivative.

Key Advantages of the Target Compound

- Solubility : The 3-methanesulfonamidophenyl group improves aqueous solubility compared to halogenated or methoxylated analogs .

- Target Selectivity : Benzoxazole’s smaller heteroatom (O vs. S in benzothiazole) may reduce off-target interactions .

- Synthetic Accessibility : Fewer steps required compared to triazole-linked derivatives (e.g., ).

Preparation Methods

Formation of Benzoxazole Core

Benzoxazole derivatives are typically synthesized from o-aminophenol and carboxylic acid derivatives. For the 2-thiol substituent, carbon disulfide serves as the sulfur source under basic conditions:

Conditions :

Thiol Stabilization

The thiol group is prone to oxidation; thus, in situ generation or protection as a disulfide is recommended. Hydrogenolysis (e.g., Pd/C, H) can regenerate the thiol from disulfide intermediates if needed.

Synthesis of 3-Methanesulfonamidoaniline

Sulfonylation of 3-Nitroaniline

Acetamide Bridge Formation

Synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)Acetic Acid

The thiol undergoes nucleophilic substitution with chloroacetic acid :

Conditions :

Amide Coupling

Activation of the carboxylic acid and coupling to 3-methanesulfonamidoaniline:

Conditions :

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF at 25°C for 12 hours.

Alternative Synthetic Strategies

Acid Chloride-Mediated Coupling

Converting the acetic acid to its acid chloride enhances reactivity:

Conditions :

Solid-Phase Synthesis

Immobilizing the aniline on resin enables iterative coupling and purification, though scalability is limited.

Optimization Challenges and Solutions

| Challenge | Mitigation Strategy |

|---|---|

| Thiol oxidation | Use argon atmosphere, add antioxidants (e.g., BHT) |

| Sulfonamide hydrolysis | Avoid strong acids/bases during coupling |

| Low coupling efficiency | Optimize stoichiometry (1.2:1 acid:amine) |

Analytical Characterization

Key Data for Target Compound :

-

H NMR (400 MHz, DMSO-d) : δ 10.2 (s, 1H, NH), 8.1–7.3 (m, 6H, Ar-H), 4.1 (s, 2H, CH), 3.0 (s, 3H, SOCH).

Industrial-Scale Considerations

Q & A

(Basic) What are the established synthetic methodologies for 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methanesulfonamidophenyl)acetamide?

The synthesis typically involves multi-step reactions starting with intermediates such as 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide. Key steps include:

- Solvent-free reductive amination : Reacting the hydrazide intermediate with aldehydes under solvent-free grinding conditions to form Schiff base derivatives .

- Core benzoxazole formation : Using hydrazine hydrate and reflux in absolute alcohol to cyclize precursors into the benzoxazole moiety, monitored via TLC (chloroform:methanol, 7:3) .

- Functionalization : Introducing sulfonamide groups via reactions with methanesulfonyl chloride or analogous reagents, followed by purification through recrystallization (e.g., methanol) .

(Basic) How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on:

- X-ray crystallography : Single-crystal studies resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks), as demonstrated in related benzoxazole derivatives .

- Spectroscopic techniques :

- NMR : H and C NMR verify proton environments and carbon frameworks.

- IR : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

(Advanced) What experimental designs are suitable for evaluating biological activity in derivatives of this compound?

- In vitro assays : Use cell-based models (e.g., anti-inflammatory or antimicrobial assays) with dose-response curves to determine IC values. Reference compounds (e.g., ibuprofen for COX inhibition) should be included for comparison .

- Randomized block designs : Employ split-plot designs to test variables like substituent effects or dosage regimens, ensuring statistical robustness (e.g., four replicates with five plants each in pharmacological studies) .

- Control groups : Include vehicle controls and blinded assessments to minimize bias .

(Advanced) How can researchers resolve contradictions in biological activity data across structural analogs?

- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups on the phenyl ring) and correlate changes with activity trends .

- Computational docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2 or kinase enzymes). Validate with X-ray crystallography data from analogs .

- Meta-analysis : Compare data across studies, accounting for variables like assay conditions (pH, temperature) or cell line specificity .

(Advanced) What strategies optimize synthetic pathways for higher yields and purity?

- Stepwise optimization : Identify bottlenecks (e.g., low cyclization efficiency) via reaction monitoring (TLC/HPLC). Adjust catalysts (e.g., p-toluenesulfonic acid for imine formation) or solvents (e.g., ethanol vs. DMF) .

- Purification techniques : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) to isolate intermediates .

- Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

(Advanced) How do structural modifications at the benzoxazole or sulfonamide moieties influence pharmacological properties?

- Benzoxazole modifications : Introducing methyl groups at the 5-position (e.g., 5-methylbenzoxazole) enhances lipophilicity, improving blood-brain barrier penetration .

- Sulfonamide variations : Replacing methanesulfonamide with arylsulfonamides (e.g., 4-bromophenyl) can alter selectivity for enzyme isoforms (e.g., COX-2 vs. COX-1) .

- Hybrid derivatives : Combining benzoxazole with triazole or thiazole rings (e.g., ) may enhance multi-target activity (e.g., dual kinase/COX inhibition) .

(Basic) What methods ensure purity and characterization of intermediates during synthesis?

- Chromatography : TLC (R analysis) and HPLC (C18 columns, acetonitrile/water gradients) monitor reaction progress and purity .

- Spectroscopic validation : H NMR integration ratios confirm stoichiometry, while IR identifies unreacted starting materials (e.g., residual amine peaks) .

- Elemental analysis : Carbon/hydrogen/nitrogen (CHN) analysis verifies empirical formulas .

(Advanced) How can computational modeling predict the binding affinity of derivatives with target proteins?

- Molecular docking : Use software like Schrödinger Maestro to dock derivatives into protein active sites (e.g., COX-2 PDB: 5KIR). Prioritize compounds with high Glide scores and complementary interactions (e.g., hydrogen bonds with Arg120) .

- Molecular dynamics (MD) simulations : Run 100-ns MD trajectories to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors near the sulfonamide group) for scaffold refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.